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Compound of Interest

Compound Name: 2-(4-Chlorophenyl)oxazole

CAS No.: 46047-24-9

Cat. No.: B1595145 Get Quote

Executive Summary
2-(4-Chlorophenyl)oxazole represents a critical heterocyclic scaffold in medicinal chemistry

and materials science. Structurally, it consists of a 1,3-oxazole ring substituted at the C2

position with a para-chlorophenyl moiety.[1] This specific architecture serves two primary

functions:

Medicinal Chemistry: It acts as a metabolically stable bioisostere for amides and esters, with

the 4-chloro substituent blocking para-hydroxylation (a common metabolic clearance

pathway) and modulating lipophilicity.[1]

Optoelectronics: It functions as a primary fluorophore unit in scintillator materials and

fluorescent probes, leveraging the high quantum yield of the 2-aryloxazole core.[1]

This guide details the strategic synthesis, physicochemical characterization, and functional

applications of 2-(4-chlorophenyl)oxazole, designed for researchers requiring high-purity

synthesis and mechanistic understanding.[1]

Chemical Architecture & Reactivity
The oxazole ring is a
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-excessive heterocycle, but the presence of the nitrogen atom renders the C2 position acidic
(pKa ~20) and susceptible to nucleophilic attack or deprotonation. The para-chlorophenyl group
at C2 extends the conjugation, stabilizing the molecule and shifting the absorption maximum
into the UV-A region.[1]

Structural Dynamics
C2 Position: The most reactive site for C-H activation and direct arylation.[1]

C4/C5 Positions: Electrophilic substitution occurs preferentially at C5.

Chlorine Substituent: Provides a handle for further cross-coupling (e.g., Buchwald-Hartwig

amination) and increases lipophilicity (

logP ~ +0.71 vs. H).

Pathway Visualization
The following diagram illustrates the two primary synthetic disconnects: Method A (Modern C-H

Activation) and Method B (Classical Cyclization).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://pubs.acs.org/doi/10.1021/ol070697u
https://pubs.acs.org/doi/10.1021/ol070697u
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1595145?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Method A: Direct C-H Arylation (Transition Metal Catalyzed)

Method B: Cyclization-Oxidation (Scale-Up)
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Figure 1: Comparative synthetic strategies. Method A is preferred for rapid library generation;

Method B is preferred for multi-gram scale-up.[1]

Strategic Synthesis & Protocols
Method A: Pd-Catalyzed Direct C-H Arylation
(Recommended)
This method utilizes the acidity of the C2-H bond in oxazole, allowing for direct coupling with

aryl halides without pre-functionalization (e.g., organometallics).[1] It is the most efficient route

for medicinal chemistry discovery phases.[1]
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Mechanistic Insight: The reaction proceeds via a Concerted Metallation-Deprotonation (CMD)

pathway where the carbonate base aids the palladium catalyst in cleaving the C2-H bond.

Experimental Protocol
Scale: 1.0 mmol

Time: 12–24 hours

Yield: 75–85%

Reagents:

Oxazole (1.2 equiv)

1-Chloro-4-iodobenzene (1.0 equiv) [Note: Iodide is more reactive than chloride, ensuring

regioselectivity][1]

Pd(OAc)₂ (5 mol%)

Ligand: P(t-Bu)₃ or XPhos (10 mol%)

Base: Cs₂CO₃ or K₂CO₃ (2.0 equiv)

Solvent: DMA or DMF (anhydrous)

Step-by-Step Procedure:

Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, combine 1-chloro-4-

iodobenzene (238 mg, 1.0 mmol), Pd(OAc)₂ (11 mg, 0.05 mmol), XPhos (48 mg, 0.10

mmol), and Cs₂CO₃ (652 mg, 2.0 mmol).

Inert Atmosphere: Evacuate and backfill with argon three times.

Addition: Add anhydrous DMA (5 mL) and oxazole (83 mg, 1.2 mmol) via syringe.

Reaction: Seal the tube and heat to 110 °C in an oil bath for 18 hours.
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Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of

Celite to remove inorganic salts. Wash the filtrate with water (3 x 10 mL) and brine (1 x 10

mL).

Purification: Dry organic layer over Na₂SO₄, concentrate in vacuo. Purify via flash column

chromatography (Hexanes/EtOAc 9:1) to yield the product as a white crystalline solid.[2]

Method B: Nitrile Cyclization (Scale-Up Route)
For multi-gram synthesis, the reaction of 4-chlorobenzonitrile with 2-aminoethanol catalyzed by

Lewis acids (ZnCl₂) followed by oxidation is cost-effective.

Key Steps:

Cyclization: 4-Chlorobenzonitrile + 2-Aminoethanol

2-(4-Chlorophenyl)-2-oxazoline.[1]

Oxidation: Oxazoline

2-(4-Chlorophenyl)oxazole.

Physicochemical & Photophysical Profile
The following data table summarizes the core properties of 2-(4-chlorophenyl)oxazole. These

values are critical for assay development and formulation.
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Property Value / Characteristic Relevance

Molecular Formula

C

H

ClNO

Core Identity

Molecular Weight 179.60 g/mol Mass Spec Confirmation

Physical State
White to pale yellow crystalline

solid
Handling

Melting Point
~45–50 °C (Estimated based

on analogs)
Purity Check

LogP (Calc) 2.8 – 3.1 Lipophilicity/Permeability

Fluorescence
~305 nm,

~360 nm

Assay Detection

Solubility
DMSO, DCM, MeOH; Insoluble

in Water
Formulation

Spectroscopic Validation (Self-Validating Data):

H NMR (400 MHz, CDCl

):

8.05 (d, J = 8.5 Hz, 2H, Ar-H), 7.71 (s, 1H, Oxazole-H), 7.45 (d, J = 8.5 Hz, 2H, Ar-H), 7.23
(s, 1H, Oxazole-H).[1]

Note: The oxazole protons typically appear as singlets or fine doublets.[1] The aryl protons

show a characteristic AA'BB' splitting pattern.[1]

C NMR: Signals expected at ~160 (C2), 139 (C-Cl), 136 (Ar-C), 129 (Ar-C), 127 (Ar-C), 128
(Oxazole C4/C5).[1]

Medicinal Chemistry Applications
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Bioisosterism & Pharmacophore
The 2-phenyl oxazole motif is a classic bioisostere for the amide bond (–CONH–). Unlike

amides, the oxazole ring is rigid and planar, reducing entropy loss upon binding to a receptor.

[1]

Metabolic Stability: The 4-chloro substituent blocks the para-position of the phenyl ring,

preventing rapid oxidation by Cytochrome P450 enzymes (CYP3A4), thereby extending the

half-life (

) of the drug candidate.

Target Classes
COX-2 Inhibitors: Analogs of Oxaprozin (which contains a 4,5-diphenyl oxazole) utilize the

oxazole core to position aryl rings in the COX-2 hydrophobic pocket.[1]

Antimicrobial Agents: 2-Aryloxazoles exhibit activity against Gram-positive bacteria by

disrupting cell wall synthesis or DNA replication machinery.[1]

Kinase Inhibitors: The scaffold serves as a hinge-binder in ATP-competitive inhibitors.

Structure-Activity Relationship (SAR) Map
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Figure 2: Structure-Activity Relationship (SAR) insights for the 2-(4-chlorophenyl)oxazole
scaffold.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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